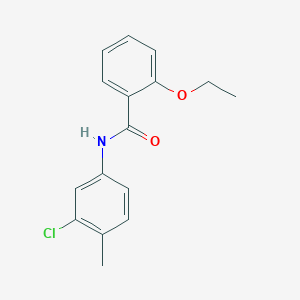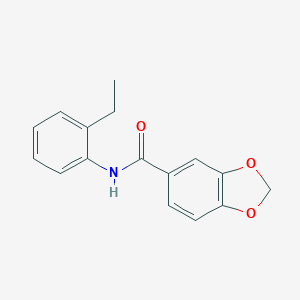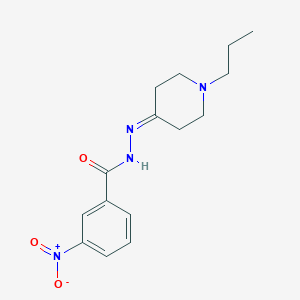
3-nitro-N'-(1-propylpiperidin-4-ylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-N’-(1-propyl-4-piperidinylidene)benzohydrazide is a chemical compound with the molecular formula C15H20N4O3 and a molecular weight of 304.34 g/mol . This compound is characterized by the presence of a nitro group, a piperidine ring, and a benzohydrazide moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N’-(1-propyl-4-piperidinylidene)benzohydrazide typically involves the condensation of 3-nitrobenzohydrazide with 1-propyl-4-piperidone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 3-nitro-N’-(1-propyl-4-piperidinylidene)benzohydrazide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
化学反応の分析
Types of Reactions
3-nitro-N’-(1-propyl-4-piperidinylidene)benzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent, room temperature.
Substitution: Nucleophiles such as alkyl halides, solvents like dimethylformamide, reaction temperature around 60°C.
Oxidation: Hydrogen peroxide, acetic acid as solvent, reaction temperature around 40°C.
Major Products Formed
Reduction: 3-amino-N’-(1-propyl-4-piperidinylidene)benzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Oxidation: N-oxide derivatives of the piperidine ring.
科学的研究の応用
3-nitro-N’-(1-propyl-4-piperidinylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-nitro-N’-(1-propyl-4-piperidinylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring and benzohydrazide moiety also contribute to the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- 3-nitro-N’-(1-methyl-4-piperidinylidene)benzohydrazide
- 3-nitro-N’-(1-ethyl-4-piperidinylidene)benzohydrazide
- 3-nitro-N’-(1-butyl-4-piperidinylidene)benzohydrazide
Uniqueness
3-nitro-N’-(1-propyl-4-piperidinylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The propyl group on the piperidine ring provides a balance between hydrophobicity and steric hindrance, making it a versatile scaffold for further modifications and applications.
特性
分子式 |
C15H20N4O3 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC名 |
3-nitro-N-[(1-propylpiperidin-4-ylidene)amino]benzamide |
InChI |
InChI=1S/C15H20N4O3/c1-2-8-18-9-6-13(7-10-18)16-17-15(20)12-4-3-5-14(11-12)19(21)22/h3-5,11H,2,6-10H2,1H3,(H,17,20) |
InChIキー |
KUFMKAOVPOKKHS-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC1 |
正規SMILES |
CCCN1CCC(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



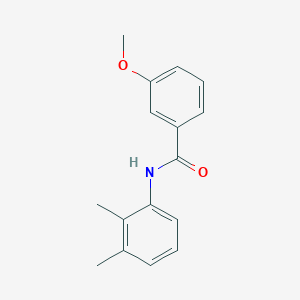
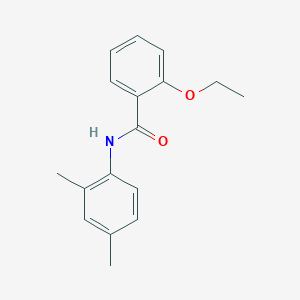
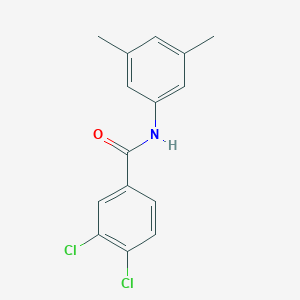
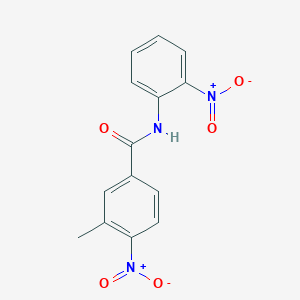
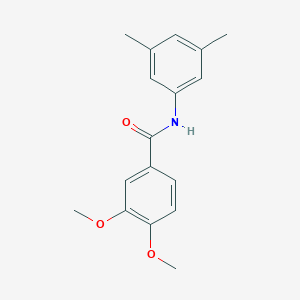
![Ethyl 4-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B336689.png)
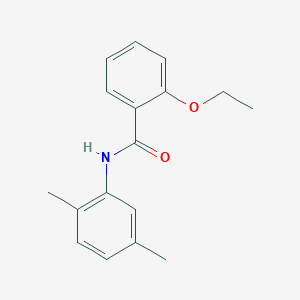
![2-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B336695.png)
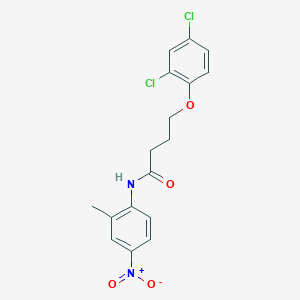
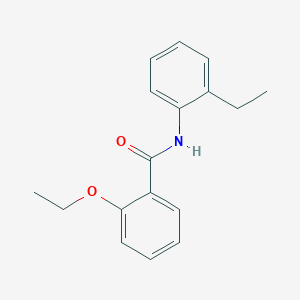
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B336698.png)
